Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-2-furoic acid with methylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium halides in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl pyrazolo[4,3-b]pyridine-6-carboxylate: Another heterocyclic compound with similar structural features but different biological activities.
Pyridine-4-carboxylic acid derivatives: Compounds with a pyridine ring and carboxylate group, used in various chemical and biological applications.
Uniqueness
Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate is a compound belonging to the furo[3,2-c]pyridine class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a furo[3,2-c]pyridine core with a phenyl group at the para position and a carboxylate ester at the 6-position. This configuration is significant as it influences the compound's lipophilicity and biological interactions.
Property | Details |
---|---|
Molecular Formula | C15H13N1O2 |
Molecular Weight | 239.27 g/mol |
Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |
Biological Activity Overview
Furo[3,2-c]pyridine derivatives have been studied for various biological activities including:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against resistant strains of bacteria.
- Antitumor Activity : Compounds in this category have shown potential in inhibiting tumor growth.
- Anti-inflammatory Effects : Certain furo[3,2-c]pyridines demonstrate anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
The mechanisms underlying the biological activity of this compound are still under investigation. However, studies suggest that its activity may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in disease pathways.
- Interaction with Receptors : It may bind to various receptors influencing cellular signaling pathways.
- Modulation of Gene Expression : There is potential for this compound to affect gene expression related to inflammation and cancer.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with furo[3,2-c]pyridine derivatives:
- Antimicrobial Studies :
- Antitumor Activity :
- Anti-inflammatory Effects :
Comparative Analysis with Related Compounds
Comparative studies with related furo[3,2-c]pyridine derivatives reveal variations in biological activity based on structural modifications:
Compound Name | Biological Activity |
---|---|
Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate | Requires further investigation for efficacy . |
Methyl 4-(bromophenyl)furo[3,2-c]pyridine-6-carboxylate | Exhibits different pharmacological profiles . |
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)12-9-13-11(7-8-19-13)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
GOFUBRQTANEDNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.